3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolopyridine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazolopyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the substituents: The methyl, phenyl, and benzyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation.
Amidation: The carboxamide group is introduced through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 3,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 3,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of the pyrazolopyridine core. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H24N6O |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
3,6-dimethyl-N-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H24N6O/c1-17-9-11-20(12-10-17)15-31-16-21(14-27-31)29-26(33)23-13-18(2)28-25-24(23)19(3)30-32(25)22-7-5-4-6-8-22/h4-14,16H,15H2,1-3H3,(H,29,33) |
InChI Key |
PWKWUGQRBDZXKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=C4C(=NN(C4=NC(=C3)C)C5=CC=CC=C5)C |
Origin of Product |
United States |
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